molecular formula C15H19NO B248934 N,N-diallyl-2-(2-methylphenyl)acetamide

N,N-diallyl-2-(2-methylphenyl)acetamide

Cat. No. B248934
M. Wt: 229.32 g/mol
InChI Key: KULYHHCZFWMUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-2-(2-methylphenyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. DAPA is a derivative of acetamide and is synthesized through a specific method that involves the use of certain reagents and solvents. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N,N-diallyl-2-(2-methylphenyl)acetamide is not yet fully understood. However, it has been suggested that the compound may act as a metal ion chelator due to the presence of the amide and allyl groups. This has been supported by the ability of N,N-diallyl-2-(2-methylphenyl)acetamide to selectively recognize copper(II) ions.
Biochemical and Physiological Effects:
N,N-diallyl-2-(2-methylphenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be attributed to its metal ion chelating ability. N,N-diallyl-2-(2-methylphenyl)acetamide has also been found to have anti-inflammatory activity, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

N,N-diallyl-2-(2-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be a selective ligand for copper(II) ions. However, N,N-diallyl-2-(2-methylphenyl)acetamide has some limitations. It is not stable in aqueous solutions and may decompose over time. Additionally, N,N-diallyl-2-(2-methylphenyl)acetamide may not be suitable for use in certain experiments due to its potential interference with other compounds.

Future Directions

There are several future directions for research on N,N-diallyl-2-(2-methylphenyl)acetamide. One possible direction is the exploration of its potential use as a chiral auxiliary in the synthesis of various compounds. Another direction is the investigation of its potential use in the treatment of various diseases, particularly those involving oxidative stress and inflammation. Additionally, further studies on the mechanism of action of N,N-diallyl-2-(2-methylphenyl)acetamide may provide insights into its potential applications in various fields.

Synthesis Methods

The synthesis of N,N-diallyl-2-(2-methylphenyl)acetamide involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-diallylamine in the presence of a base such as triethylamine to produce the final product, N,N-diallyl-2-(2-methylphenyl)acetamide. The yield of the reaction can be improved by using a solvent such as dichloromethane and by carrying out the reaction under reflux conditions.

Scientific Research Applications

N,N-diallyl-2-(2-methylphenyl)acetamide has been found to have various applications in scientific research. One of the most significant applications of N,N-diallyl-2-(2-methylphenyl)acetamide is its use as a ligand for the selective recognition of copper(II) ions. This has been demonstrated through the use of UV-Vis, fluorescence, and NMR spectroscopy. N,N-diallyl-2-(2-methylphenyl)acetamide has also been used as a chiral auxiliary in the synthesis of various compounds.

properties

Product Name

N,N-diallyl-2-(2-methylphenyl)acetamide

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-(2-methylphenyl)-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C15H19NO/c1-4-10-16(11-5-2)15(17)12-14-9-7-6-8-13(14)3/h4-9H,1-2,10-12H2,3H3

InChI Key

KULYHHCZFWMUSH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(=O)N(CC=C)CC=C

Canonical SMILES

CC1=CC=CC=C1CC(=O)N(CC=C)CC=C

Origin of Product

United States

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